Isobornyl formate

概要

説明

. It is a derivative of borneol, a bicyclic organic compound that is widely used in traditional medicine and as a fragrance component. Bornyl formate is known for its pleasant aroma and is often used in the formulation of perfumes and flavorings.

準備方法

Synthetic Routes and Reaction Conditions

Bornyl formate can be synthesized through the esterification of borneol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete conversion of borneol to bornyl formate .

Industrial Production Methods

In industrial settings, bornyl formate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of borneol and formic acid into a reactor, where the esterification takes place. The product is then purified through distillation to obtain high-purity bornyl formate suitable for use in various applications .

化学反応の分析

Types of Reactions

Bornyl formate undergoes several types of chemical reactions, including:

Hydrolysis: Bornyl formate can be hydrolyzed back to borneol and formic acid in the presence of water and an acid or base catalyst.

Oxidation: It can be oxidized to form borneone, a ketone derivative, using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Bornyl formate can be reduced to borneol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst, temperature around 50-60°C.

Oxidation: Potassium permanganate or chromic acid, acidic medium, temperature around 70-80°C.

Reduction: Lithium aluminum hydride, anhydrous conditions, temperature around 0-25°C.

Major Products Formed

Hydrolysis: Borneol and formic acid.

Oxidation: Borneone.

Reduction: Borneol.

科学的研究の応用

Fragrance and Flavor Industry

Isobornyl formate is widely used in the fragrance industry due to its pleasant scent profile, which resembles that of pine and other coniferous trees. Its applications include:

- Perfumes: Used as a fixative to enhance the longevity of fragrances.

- Cosmetics: Incorporated into lotions and creams for its aromatic properties.

- Food Flavoring: Utilized as a flavoring agent in food products, contributing to the overall sensory experience.

Agricultural Applications

In agriculture, this compound serves as an effective insect attractant:

- Pheromone Traps: It has been studied for its potential in attracting specific pest species, such as the Asian longhorned beetle. This application aids in monitoring and controlling pest populations without resorting to harmful pesticides .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial capabilities of this compound:

- Antifungal Activity: Research indicates that this compound exhibits significant antifungal properties against pathogens like Candida albicans. It inhibits growth and reduces virulence factors associated with infections .

- Bactericidal Effects: this compound has shown effectiveness against various bacteria, including strains resistant to conventional antibiotics. This property positions it as a potential candidate for developing new antimicrobial agents .

Biochemical Research

As a plant metabolite, this compound plays a role in biochemical studies:

- Plant Metabolism Studies: It serves as a model compound for understanding metabolic pathways in plants. Its presence in essential oils provides insights into plant defense mechanisms against pathogens .

Case Study 1: Antifungal Efficacy

A study conducted on essential oils from Lippia chevalieri and Lippia multiflora revealed that this compound was the primary component responsible for antifungal activity against various fungi. The researchers noted that formulations containing this compound significantly inhibited fungal growth compared to control samples .

Case Study 2: Insect Attraction

Research on the use of this compound in pheromone traps demonstrated its effectiveness in attracting male Asian longhorned beetles. The study emphasized the compound's potential as an environmentally friendly alternative to synthetic insecticides, providing a sustainable approach to pest management .

作用機序

The mechanism of action of bornyl formate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of microbial growth. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in inflammation and microbial activity .

類似化合物との比較

Bornyl formate is similar to other borneol derivatives, such as:

Borneol: The parent compound, known for its use in traditional medicine and as a fragrance.

Bornyl acetate: Another ester derivative of borneol, used in perfumes and flavorings.

Borneone: The oxidized form of borneol, used in organic synthesis.

Bornyl formate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to other borneol derivatives. Its pleasant aroma and potential biological activities make it a valuable compound in various applications .

生物活性

Isobornyl formate, with the chemical formula and a molecular weight of 182.26 g/mol, is an ester derived from isoborneol and formic acid. It is recognized for its potential biological activities, particularly in antimicrobial applications and as a component in various essential oils. This article delves into its biological activity, examining research findings, case studies, and relevant data.

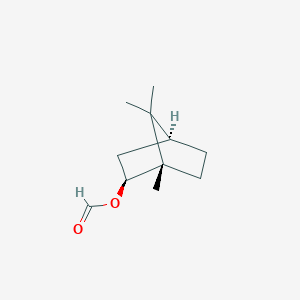

- Chemical Structure : this compound has a bicyclic structure that contributes to its unique properties.

- IUPAC Name : 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl formate.

- CAS Registry Number : 1200-67-5.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Notably, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 9.69 | 3.13 |

| Escherichia coli | 8.44 | 6.25 |

| Pseudomonas aeruginosa | 7.28 | 12.50 |

| Bacillus subtilis | 8.00 | 4.50 |

The above table summarizes findings from various studies indicating the effectiveness of this compound against common bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Essential oils containing this compound have shown potential in reducing inflammation markers in vitro.

Case Study: Essential Oils with this compound

A study on the essential oils of Lavandula angustifolia revealed that those with higher concentrations of this compound exhibited significant anti-inflammatory activity as measured by decreased levels of prostaglandin E2 (PGE2) in cultured cells.

While the exact mechanisms by which this compound exerts its biological effects are not fully understood, it is hypothesized that its interaction with microbial cell membranes disrupts their integrity, leading to cell lysis and death. Additionally, its anti-inflammatory effects may be linked to the modulation of cytokine production in immune cells.

Toxicity and Safety Profile

Despite its beneficial properties, the safety profile of this compound must be considered. Studies have indicated low acute toxicity levels; however, further research is needed to fully understand its long-term effects and potential allergenic properties.

Table 2: Toxicity Data of this compound

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 (mg/kg) | >2000 |

| Dermal LD50 (mg/kg) | >4000 |

The data suggests that this compound has a relatively low toxicity level compared to other compounds used in similar applications.

特性

IUPAC Name |

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWUNORUTVEHJF-KKZNHRDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green, earthy refreshing aroma, Colourless liquid; Green, earthy, herbaceouos-camphoraceous, piney aroma | |

| Record name | Bornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Bornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.013 (20°), 1.011-1.017 | |

| Record name | Bornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isobornyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1200-67-5 | |

| Record name | Isoborneol formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QPT973QF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。